Ethyl 4-hydroxythiophene-3-carboxylate
Description
Ethyl 4-hydroxythiophene-3-carboxylate is a thiophene derivative characterized by a hydroxyl group at the 4-position and an ethyl ester moiety at the 3-position of the aromatic ring. Thiophene-based compounds are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
1006-44-6 |
|---|---|
Molecular Formula |
C7H8O3S |
Molecular Weight |
172.2 g/mol |
IUPAC Name |
ethyl 4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C7H8O3S/c1-2-10-7(9)5-3-11-4-6(5)8/h3-4,8H,2H2,1H3 |
InChI Key |
SIQNJHUATSQPLL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CSC=C1O |
Canonical SMILES |
CCOC(=O)C1=CSC=C1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural and physicochemical differences between Ethyl 4-hydroxythiophene-3-carboxylate and selected analogs:
Key Observations:
- Ester Group Influence : Replacing the methyl ester (170.19 g/mol) with an ethyl group increases molecular weight (184.21 g/mol), likely enhancing lipophilicity and altering metabolic stability .
- Substituent Effects: The hydroxyl group in the target compound improves polarity compared to amino or chlorophenyl substituents in analogs, which may reduce membrane permeability but improve aqueous solubility .
- Collision Cross Section (CCS) : The methyl analog’s CCS (131.1 Ų) provides a benchmark for mass spectrometry studies, though data for the ethyl variant remain unavailable .
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